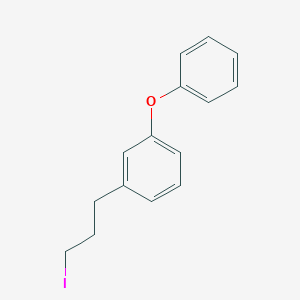
1-(3-Iodopropyl)-3-phenoxybenzene
Übersicht
Beschreibung
Synthesis Analysis
A convenient and efficient four-step synthesis of 1-(3-iodopropyl)-3-phenoxy benzene can be achieved by 3-phenoxybenzaldehyde and malonic acid in the presence of piperidine and pyridine .Chemical Reactions Analysis
While specific chemical reactions involving 1-(3-Iodopropyl)-3-phenoxybenzene are not detailed, related compounds have been studied. For instance, (3-iodopropyl)trimethoxysilane has been used in the synthesis of molecularly imprinted polymer nanoparticles .Wissenschaftliche Forschungsanwendungen
Catalytic and Synthetic Applications
1-(3-Iodopropyl)-3-phenoxybenzene has been used in various chemical syntheses and reactions, demonstrating its utility in the field of organic chemistry. For instance, it was effectively synthesized through a four-step process, showcasing its potential as a key intermediate in the production of other complex molecules (Lu Min et al., 2014). Similarly, it was utilized in the synthesis of phosphonosulfonates, indicating its significance in the creation of pharmaceuticals or other chemically active compounds.
Oxidation and Polymerization Studies
The compound has also been implicated in studies related to oxidation and polymerization. For example, research on the aerobic oxidation of 1,3,5-triisopropylbenzene using N-hydroxyphthalimide as a key catalyst revealed insights into the production of phenol derivatives bearing an isopropyl moiety, which can be used as pharmaceutical starting materials (Y. Aoki et al., 2005). This highlights the role of related compounds in facilitating or influencing chemical reactions crucial for industrial and pharmaceutical applications.
Reactivity and Stability Investigations
Furthermore, studies have delved into the reactivity and stability of related compounds. For instance, the isolation, characterization, and reaction of activated iodosylbenzene monomers in various complex formations have been reported, providing insights into their stability and reactivity, especially in aqueous media (M. Ochiai et al., 2007). Understanding the behavior of such compounds under different conditions is crucial for their effective application in chemical processes.
Electrochemical Sensing
In the realm of analytical chemistry, 1-(3-Iodopropyl)-3-phenoxybenzene-related compounds have been explored for their potential in electrochemical sensing. A study presented a new electrochemical sensor based on Fe3O4 functionalized graphene oxide-gold nanoparticle composite for the simultaneous determination of catechol and hydroquinone, demonstrating the utility of related compounds in enhancing sensor technologies (Seyma Erogul et al., 2015).
Eigenschaften
IUPAC Name |
1-(3-iodopropyl)-3-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15IO/c16-11-5-7-13-6-4-10-15(12-13)17-14-8-2-1-3-9-14/h1-4,6,8-10,12H,5,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPDABJXYZNSAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Iodopropyl)-3-phenoxybenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



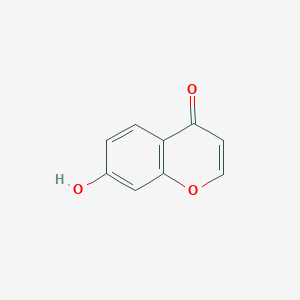
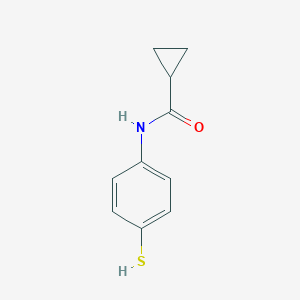
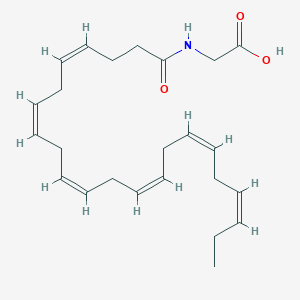
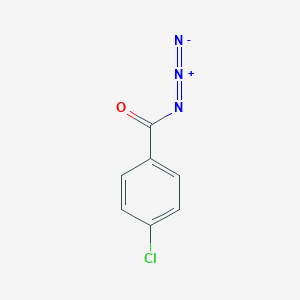
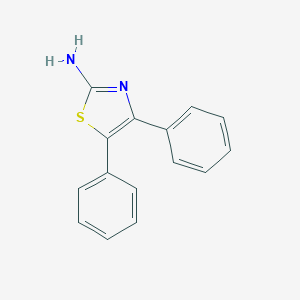
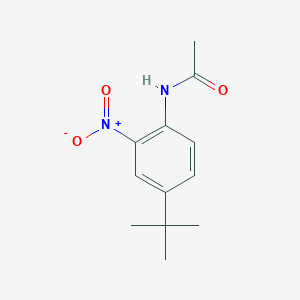

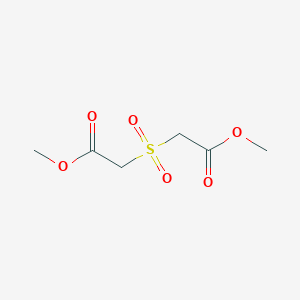
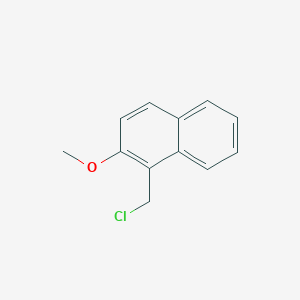

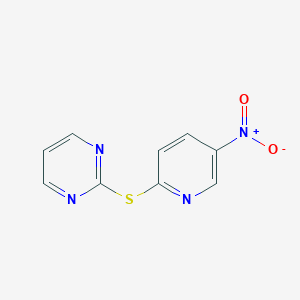
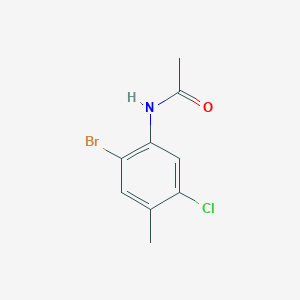
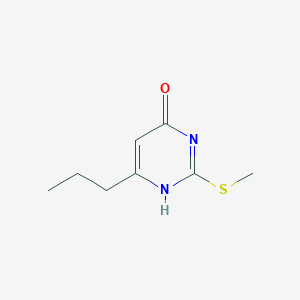
![3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine](/img/structure/B183411.png)